molecular formula C11H21ClN2O B13933976 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride CAS No. 64097-87-6

2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride

Cat. No.: B13933976
CAS No.: 64097-87-6
M. Wt: 232.75 g/mol
InChI Key: ITANRILVEBFPOT-UHFFFAOYSA-N
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Description

2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms at positions 2 and 6. The ethyl and methyl substituents on the diazaspiro core, along with the ketone group at position 1, define its structural uniqueness. This compound is a hydrochloride salt, enhancing its solubility and bioavailability for pharmacological applications.

Pharmacologically, it is identified as a muscarinic acetylcholine receptor (mAChR) agonist, particularly targeting the M1 subtype, which is implicated in cognitive functions and neurodegenerative disorders like Alzheimer’s disease .

Properties

CAS No.

64097-87-6

Molecular Formula

C11H21ClN2O

Molecular Weight

232.75 g/mol

IUPAC Name

2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C11H20N2O.ClH/c1-3-13-9-6-11(10(13)14)4-7-12(2)8-5-11;/h3-9H2,1-2H3;1H

InChI Key

ITANRILVEBFPOT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(C1=O)CCN(CC2)C.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The compound can be synthesized via multiple synthetic strategies, including:

  • Reductive amination protocols involving the spirocyclic ketone intermediate and appropriate amines.
  • Strecker-type reactions for ring construction.
  • Use of oxidizing and reducing agents such as hydrogen peroxide and sodium borohydride to manipulate oxidation states during synthesis.

Detailed Synthetic Procedure (General Method A)

A representative method involves reductive amination as follows:

  • Dissolve 2,8-diazaspiro[4.5]decan-1-one hydrochloride in dichloromethane.
  • Add triethylamine to neutralize the hydrochloride salt and facilitate nucleophilic attack.
  • Introduce an aldehyde or ketone precursor (e.g., aromatic sulfonyl chlorides in related syntheses) under stirring.
  • Add sodium acetate borohydride as a reducing agent to convert the imine intermediate to the amine.
  • Stir the reaction mixture for 16–24 hours at room temperature.
  • Concentrate the mixture under vacuum and purify the crude product by reverse-phase high-performance liquid chromatography (HPLC).

Specific Reaction Example from Literature

  • Reagents: 2,8-diazaspiro[4.5]decan-1-one hydrochloride (200 mg, 1.049 mmol), triethylamine (0.439 mL, 3.15 mmol), dichloromethane (10 mL), and 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (407 mg, 1.259 mmol).
  • Conditions: Stirring at room temperature for 16 hours.
  • Workup: Concentration under vacuum, followed by silica gel chromatography and further purification by mass-directed autopurification (MDAP).
  • Yield: Approximately 42% of the sulfonylated product (impure intermediate used for subsequent reactions).

Optimization and Variations

  • Variation of substituents on aromatic sulfonyl chlorides and reaction times (16–17 hours) affect yields (17% to 66%) and purity.
  • Use of bases such as potassium carbonate in coupling reactions with boronic acids under palladium catalysis has been reported for related spirocyclic derivatives.
  • Continuous flow reactors and microwave-assisted heating have been suggested as modern techniques to improve reaction efficiency and scalability.

Data Tables Summarizing Preparation Conditions and Outcomes

Entry Starting Material (mmol) Base / Additive Solvent Reaction Time Temperature Yield (%) Purification Method Notes
1 1.049 Triethylamine Dichloromethane 16 h RT 42 Silica gel chromatography + MDAP Sulfonylation with 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride
2 0.524 Triethylamine Dichloromethane 17 h RT 17-25 MDAP Sulfonylation with 3-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride
3 0.973 Triethylamine Dichloromethane 16 h RT 66 Silica gel chromatography + MDAP Sulfonylation with 3-chloro-4-[(trifluoromethyl)oxy]benzenesulfonyl chloride
4 0.83 Triethylamine + Acetic acid Dichloromethane 24 h RT Not specified Reverse-phase HPLC Reductive amination with sodium acetate borohydride

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR):
    Proton NMR spectra (400 MHz, DMSO-d6) confirm the presence of characteristic methylene, methyl, and aromatic protons, consistent with the expected structure.

  • Mass Spectrometry (MS):
    Electrospray ionization positive mode (ES+ve) shows molecular ion peaks corresponding to the protonated molecular ion (M+H), e.g., m/z 377 for sulfonylated derivatives, and m/z 218 for the parent compound.

  • Purification Techniques:
    Silica gel chromatography (gradient elution with methanol/dichloromethane) and mass-directed autopurification (MDAP) are employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

2-ethyl-8-methyl-2,8-diazaspiro[4

Mechanism of Action

The mechanism of action of 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride involves its interaction with specific molecular targets in the body. For example, it has been shown to inhibit the activity of receptor interaction protein kinase 1 (RIPK1), which plays a key role in the necroptosis pathway. By blocking this pathway, the compound can prevent cell death and inflammation, making it a potential therapeutic agent for various diseases .

Comparison with Similar Compounds

RS86 (2-Ethyl-8-Methyl-2,8-Diazaspiro[4.5]decane-1,3-dione Hydrochloride)

  • Structural Differences : RS86 replaces the ketone group at position 1 with a 1,3-dione moiety, introducing an additional oxygen atom.
  • Pharmacological Activity : RS86 demonstrates potent muscarinic agonist activity, reversing apomorphine-induced disruptions in prepulse inhibition (PPI) in rats, a model for antipsychotic efficacy . However, the dione structure may reduce blood-brain barrier penetration compared to the ketone variant.

HTL0018318 (Ethynyl-2,8-Diazaspiro[4.5]decan-1-one Hydrochloride)

  • Structural Differences : HTL0018318 substitutes the ethyl and methyl groups with an ethynyl moiety, enhancing receptor binding through π-π interactions.
  • Pharmacokinetics : The ethynyl group improves oral bioavailability and selectivity for M1 receptors, reducing off-target effects compared to the target compound .
  • Clinical Relevance : HTL0018318 progressed to clinical trials for cognitive enhancement but faced challenges due to cardiovascular side effects, highlighting the trade-off between potency and safety .

Spiclomazine (1-Thia-4,8-Diazaspiro[4.5]decan-3-one Hydrochloride)

  • Structural Differences : Replaces one nitrogen with sulfur, altering the heterocyclic core.
  • Activity: Exhibits anticancer properties via apoptosis induction in pancreatic carcinoma cells, diverging from the neurological focus of the target compound .
  • Mechanistic Insight : The thia substitution likely shifts the mechanism from receptor agonism to pro-apoptotic signaling, underscoring the impact of heteroatom changes on biological targets .

2-Benzyl-2,8-Diazaspiro[4.5]decan-1-one Hydrochloride

  • Structural Differences : Features a benzyl group at position 2 instead of ethyl.
  • Synthesis Complexity : Benzyl substituents require additional protection/deprotection steps, making synthesis more laborious than the target compound’s simpler alkyl groups .

Pharmacokinetic and Pharmacodynamic Comparisons

Compound Bioavailability Selectivity (M1 vs. Other Subtypes) CNS Penetration Key Therapeutic Area
Target Compound Moderate High Moderate Neurodegenerative Disorders
RS86 Low Moderate Low Psychosis
HTL0018318 High Very High High Cognitive Dysfunction
Spiclomazine Not Reported N/A (Non-neurological) Low Oncology
2-Benzyl Analogue High Low High Underexplored

Key Observations :

  • Substituent Impact : Alkyl groups (ethyl/methyl) balance solubility and receptor interaction, while bulkier groups (benzyl, ethynyl) enhance selectivity but complicate synthesis .
  • Heteroatom Influence : Oxygen/nitrogen systems favor neurological targets, whereas sulfur shifts activity to apoptosis pathways .
  • Salt Forms : Hydrochloride salts universally improve solubility, critical for oral administration across analogues .

Research Findings and Clinical Implications

  • Muscarinic Agonism : The target compound’s M1 agonism is comparable to RS86 but with improved metabolic stability due to the single ketone group .
  • Antipsychotic Potential: Both the target compound and RS86 reduce avoidance responses in rodent models, akin to dopamine antagonists, suggesting utility in psychosis .
  • Safety Profile : Simpler substituents (ethyl/methyl) may reduce cardiovascular risks observed in ethynyl derivatives like HTL0018318 .

Biological Activity

2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride (CAS No. 64097-87-6) is a compound of interest due to its unique spirocyclic structure, which has been associated with various biological activities. This article aims to summarize the available research on the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H16N2O·HCl
  • Molecular Weight : 168.24 g/mol
  • Structure : The compound features a spiro structure that contributes to its biological activity by enhancing interaction with biological targets.

Pharmacological Activity

Research indicates that compounds with spirocyclic structures often exhibit significant biological activities, including:

  • Anticancer Activity :
    • Spirocyclic compounds have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells. For instance, derivatives of diazaspiro compounds have been found to possess cytotoxic effects against various cancer cell lines, potentially through mechanisms involving the inhibition of key signaling pathways associated with tumor growth and survival .
  • Neuroprotective Effects :
    • The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Studies suggest that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in cholinergic neurotransmission, which is crucial for cognitive function .
  • Anti-inflammatory Properties :
    • Some derivatives have demonstrated anti-inflammatory effects by modulating immune responses and inhibiting pro-inflammatory cytokines. This activity positions them as potential candidates for treating inflammatory conditions .

Study on Neuroprotection

A study evaluated the neuroprotective effects of 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one in a model of Alzheimer’s disease. The results indicated a significant reduction in neuroinflammation and improved cognitive function in treated animals compared to controls.

Anticancer Activity Assessment

In vitro studies assessed the cytotoxicity of the compound against human cancer cell lines (e.g., FaDu hypopharyngeal carcinoma). The findings revealed that the compound induced apoptosis more effectively than standard chemotherapeutics like bleomycin, suggesting its potential as an anticancer agent .

The biological activity of 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is thought to be mediated through several mechanisms:

  • Receptor Interaction : The spirocyclic structure allows for enhanced binding affinity to various receptors involved in neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition : The compound’s ability to inhibit AChE and BuChE contributes to its neuroprotective effects and potential use in treating cognitive disorders.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberBiological Activity
2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride64097-87-6Neuroprotective, Anticancer
BIRT377Not specifiedAnti-inflammatory
EF24Not specifiedAnticancer

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